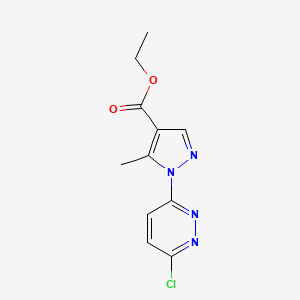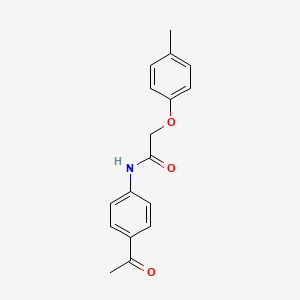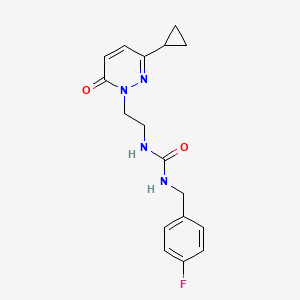
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Techniques
- The synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives were achieved using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV–Vis, and single-crystal X-ray diffraction (SC-XRD). Density Functional Theory (DFT) calculations provided insights into their geometry, nonlinear optical (NLO) properties, and frontier molecular orbitals (FMOs), suggesting potential applications in technology due to their significant NLO characteristics compared to urea molecules (Haroon et al., 2019).
Molecular Structure and Vibrational Spectra Analysis
- Theoretical investigations on the molecular structure and vibrational spectra of 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione indicated its potential for nonlinear optical applications. Computational studies revealed a significant first hyperpolarizability, making it an attractive candidate for further studies in NLO applications (Al-Abdullah et al., 2014).
Antagonist Activity and Structure-Activity Relationships
- A series of 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones were synthesized and tested for Neuropeptide S (NPS) antagonist activity. The study highlighted the importance of a 7-position urea functionality for potent antagonist activity, providing a foundation for future pharmacological explorations (Zhang et al., 2008).
Antibacterial and Antifungal Properties
- Research on the synthesis of new heterocyclic compounds containing a sulfonamido moiety demonstrated potential antibacterial activities, suggesting applications in developing novel antibacterial agents (Azab et al., 2013).
- The antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their thioxo derivatives against A. niger and F. oxyporum was correlated with their structural features, providing insights into fungitoxic action mechanisms (Mishra et al., 2000).
Herbicidal and Biological Activities
- Studies on the synthesis and herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed that some derivatives exhibited significant herbicidal activities, indicating potential applications in agriculture (Huazheng, 2013).
Role in Orexin-1 Receptor Mechanisms
- The evaluation of selective antagonists in a binge eating model in rats highlighted a significant role of Orexin-1 Receptor mechanisms, suggesting the potential of selective antagonism at Orexin-1 Receptor as a novel pharmacological treatment for eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c18-14-5-1-12(2-6-14)11-20-17(24)19-9-10-22-16(23)8-7-15(21-22)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHPBTPMSCIXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(4-fluorobenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2565135.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
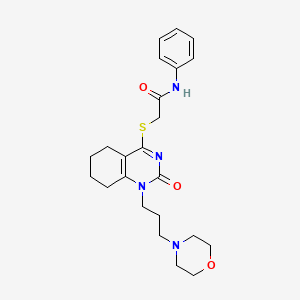
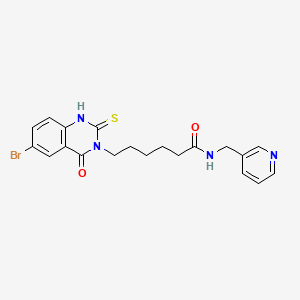
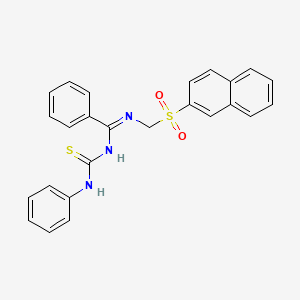
![1-(4-{[(2-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-2,2-dimethyl-1-propanone](/img/structure/B2565141.png)
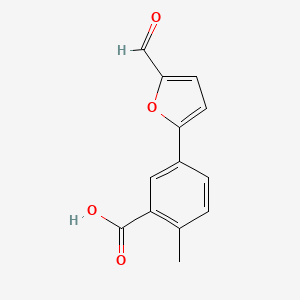

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)

